(6-methyl-1H-benzimidazol-2-yl)methanol

Overview

Description

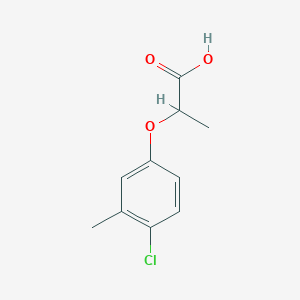

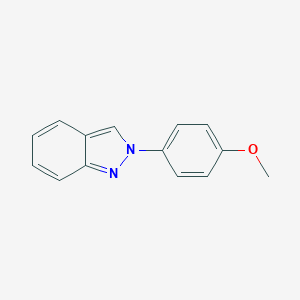

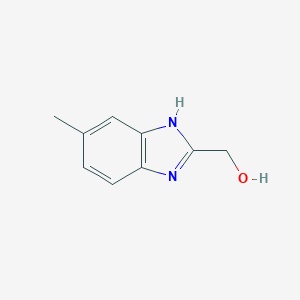

“(6-methyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the empirical formula C9H10N2O . It is an off-white to light brown crystalline powder .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the methods used in its preparation is methanesulfonylation . It was also used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole ring substituted with a methyl group at the 6th position and a methanol group at the 2nd position . The SMILES string representation of this compound isCc1ccc2nc(CO)[nH]c2c1 . Physical And Chemical Properties Analysis

“this compound” is an off-white to light brown crystalline powder . Its molecular weight is 162.19 g/mol .Scientific Research Applications

(6-methyl-1H-benzimidazol-2-yl)methanol has been studied for its potential as a therapeutic agent, as well as its potential to act as an inhibitor in cell signaling pathways. It has been used in the study of cancer, cardiovascular disease, and inflammation. This compound has also been studied for its potential to influence the immune system and modulate inflammation. Additionally, this compound has been studied for its potential to act as an antioxidant and reduce oxidative stress.

Mechanism of Action

Target of Action

The primary target of (6-methyl-1H-benzimidazol-2-yl)methanol, also known as carbendazim, is the tubulin proteins in cells . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

Carbendazim binds to tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This disruption results in the malsegregation of chromosomes, leading to aneuploidy and polyploidy in germ cells . This compound is aneugenic, causing these effects in both female and male germ cells of mice in vivo and also in somatic cells .

Biochemical Pathways

The disruption of microtubule assembly affects the cell division process, leading to errors in chromosome segregation . This can result in cells with an abnormal number of chromosomes, a condition known as aneuploidy, which can lead to cell death or the development of diseases such as cancer .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), studies have shown that after oral administration of carbendazim to rats, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females . This suggests that the compound is well-absorbed and is primarily excreted through the kidneys .

Result of Action

The binding of carbendazim to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell death . This is because the malsegregation of chromosomes during cell division can result in non-viable cells . In addition, carbendazim has been found to be teratogenic in rats and can cause liver tumors in mice .

Action Environment

The action, efficacy, and stability of carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its absorption and distribution within the body . .

Advantages and Limitations for Lab Experiments

The use of (6-methyl-1H-benzimidazol-2-yl)methanol in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound is stable and can be stored for extended periods of time. However, this compound is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, this compound has a limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

The potential future directions of (6-methyl-1H-benzimidazol-2-yl)methanol research include the study of its potential as a therapeutic agent for the treatment of cancer, cardiovascular disease, and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential new applications for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify potential new uses for the compound. Finally, further research is needed to improve the solubility of this compound in aqueous solutions and to identify potential new delivery methods for the compound.

Synthesis Methods

(6-methyl-1H-benzimidazol-2-yl)methanol can be synthesized from a variety of starting materials. The most common method involves the reaction of 1-methylbenzimidazole and methanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound and sodium or potassium salt of the starting material. Other methods for the synthesis of this compound involve the reaction of 1-methylbenzimidazole with a variety of alcohols, such as ethanol, propanol, and butanol.

properties

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVUEQHXSSOYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350448 | |

| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20034-02-0 | |

| Record name | 6-Methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20034-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1H-1,3-benzodiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)